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Compound of Interest

Compound Name: VU6036720 hydrochloride

Cat. No.: B10854910 Get Quote

A Potent and Selective Kir4.1/5.1 Inward Rectifier Potassium Channel Inhibitor

Introduction

VU6036720 hydrochloride is a recently developed small molecule that has been identified as

the first potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier

potassium channels.[1][2][3] These channels, formed by the co-assembly of Kir4.1 (KCNJ10)

and Kir5.1 (KCNJ16) subunits, are crucial for maintaining potassium homeostasis in the central

nervous system and other tissues.[3][4][5] Their dysfunction has been implicated in various

neurological disorders, making VU6036720 a valuable tool for investigating the physiological

and pathological roles of Kir4.1/5.1 channels in ex vivo preparations.

It is important to note that while the prompt requested information on VU6036720 as a positive

allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, the available scientific

literature consistently characterizes this compound as a Kir4.1/5.1 inhibitor. For researchers

interested in M5 PAMs, compounds such as ML129 have been developed and characterized

for this purpose.[6][7]

This document provides detailed application notes and protocols for the use of VU6036720
hydrochloride in ex vivo neuroscience research, focusing on its established mechanism of

action as a Kir4.1/5.1 inhibitor.
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Quantitative Data
The following table summarizes the key pharmacological parameters of VU6036720
hydrochloride based on in vitro studies.

Parameter Value Channel/Receptor Notes

IC50 0.24 µM Kir4.1/5.1
Potent inhibition of the

target channel.[1][2][3]

IC50 >10 µM Kir4.1 (homomeric)

Demonstrates high

selectivity for the

heteromeric channel

over the homomeric

Kir4.1 channel.[3][8]

Selectivity >40-fold vs. Kir4.1

High selectivity for the

Kir4.1/5.1 heteromer.

[3]

IC50 6.4 µM hERG (Kv11.1)

Off-target activity at

higher concentrations.

[8]

Experimental Protocols
1. Ex Vivo Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological

recordings to study the effects of VU6036720.

Materials:

Rodent (e.g., mouse or rat)

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based ACSF)
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Artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2

Vibrating microtome (vibratome)

Dissection tools (scissors, forceps, spatula)

Recovery chamber

Procedure:

Anesthetize the animal deeply according to approved institutional protocols.

Perform transcardial perfusion with ice-cold cutting solution to clear blood and cool the brain.

Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold,

oxygenated cutting solution.

Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will

depend on the brain region of interest.

Submerge the mounted brain in the ice-cold, oxygenated cutting solution in the vibratome

buffer tray.

Cut brain slices to the desired thickness (typically 250-350 µm).

Transfer the slices to a recovery chamber containing ACSF at 32-34°C for at least 30

minutes.

After recovery, maintain the slices at room temperature in oxygenated ACSF until use.

2. Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol outlines the procedure for recording neuronal activity in brain slices to investigate

the effects of VU6036720 on neuronal excitability and synaptic transmission.

Materials:

Prepared brain slices
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Recording chamber on a microscope stage

Patch-clamp amplifier and data acquisition system

Glass micropipettes (3-7 MΩ)

Intracellular solution

VU6036720 hydrochloride stock solution (in DMSO or water)

Perfusion system

Procedure:

Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated

ACSF at a rate of 2-3 mL/min.

Identify target neurons within the brain slice using differential interference contrast (DIC)

optics.

Fill a glass micropipette with the appropriate intracellular solution and mount it on the

headstage.

Approach the target neuron with the micropipette and establish a high-resistance seal (GΩ

seal) on the cell membrane.

Rupture the membrane to achieve the whole-cell configuration.

Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action

potential firing properties, postsynaptic currents).

Prepare the desired concentration of VU6036720 in ACSF from the stock solution. Ensure

the final DMSO concentration is low (e.g., <0.1%).

Switch the perfusion to the ACSF containing VU6036720 and record the changes in neuronal

activity.
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After recording the effects of the drug, a washout period with drug-free ACSF can be

performed to assess the reversibility of the effects.

Signaling Pathways and Experimental Workflows
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Caption: Signaling pathway of the Kir4.1/5.1 channel and its inhibition by VU6036720.
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Ex Vivo Electrophysiology Workflow for VU6036720
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Caption: Experimental workflow for ex vivo brain slice electrophysiology using VU6036720.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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